molecular formula C24H27NO4 B8216305 (R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid

(R)-2-(Fmoc-amino)-4-cyclopentylbutanoic acid

Cat. No.: B8216305
M. Wt: 393.5 g/mol
InChI Key: JKYSRYFXJPMSLY-JOCHJYFZSA-N
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Description

®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is a modified amino acid derivative. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The Fmoc group is known for its ability to facilitate the stepwise construction of peptides by protecting the amino group during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

In an industrial setting, the production of Fmoc-protected amino acids, including ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid, is often carried out using automated peptide synthesizers. These machines allow for the efficient and scalable synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence and structure, as well as intermediates with partially protected amino groups .

Scientific Research Applications

®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of ®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Boc-amino)-4-cyclopentylbutanoic acid: Uses a t-butyloxycarbonyl (Boc) group for protection.

    ®-2-(Cbz-amino)-4-cyclopentylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

®-2-(Fmoc-amino)-4-cyclopentylbutanoic acid is unique due to the Fmoc group’s ability to be removed under mild basic conditions, which is advantageous for the synthesis of sensitive peptides. The Fmoc group also provides better solubility in organic solvents compared to Boc and Cbz groups .

Properties

IUPAC Name

(2R)-4-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-13-16-7-1-2-8-16)25-24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYSRYFXJPMSLY-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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